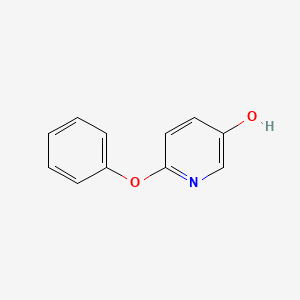

6-Phenoxypyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-6-7-11(12-8-9)14-10-4-2-1-3-5-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCQQFRTONNBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenoxypyridin 3 Ol and Analogues

Retrosynthetic Analysis of the 6-Phenoxypyridin-3-ol Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering various forward-synthetic strategies. The two primary disconnections involve the carbon-oxygen bond of the phenoxy group and the carbon-oxygen bond of the hydroxyl group.

Disconnection of the C-O (phenoxy) bond: This approach suggests the coupling of a phenol (B47542) or phenoxide with a suitably functionalized 3-hydroxypyridine (B118123) derivative. The pyridine (B92270) ring would require an activating group at the C-6 position, typically a halogen, to facilitate nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed cross-coupling reaction.

Disconnection of the C-O (hydroxyl) bond: This strategy involves the introduction of the hydroxyl group at the C-3 position of a pre-formed 6-phenoxypyridine core. This can be challenging due to the inherent electronic properties of the pyridine ring, which often direct functionalization to other positions. nih.gov

Disconnection of the Pyridine Ring: A more fundamental approach involves constructing the substituted pyridine ring from acyclic precursors. This can offer high control over the substitution pattern but often requires multi-step sequences.

Strategic Approaches for Pyridine Ring Functionalization at C-3 and C-6 Positions

The selective introduction of substituents at the C-3 and C-6 positions of the pyridine ring is a cornerstone for the synthesis of this compound. The differing electronic environments at these positions necessitate distinct synthetic strategies.

Halogenation and Cross-Coupling Strategies

Halogenated pyridines are versatile intermediates for the synthesis of functionalized derivatives through cross-coupling reactions. nih.govresearchgate.net

Halogenation: Direct electrophilic halogenation of pyridine is often difficult and can lead to a mixture of products. nih.gov However, strategies such as halogenation of pyridine N-oxides or using designed phosphine (B1218219) reagents can provide better regioselectivity. nih.gov For instance, 2,6-dihalopyridines can be selectively functionalized at the C-2 and C-6 positions. nih.gov The presence of other substituents on the ring can further influence the site of halogenation. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. nih.govbeilstein-journals.orgnih.gov These reactions typically involve the coupling of a halopyridine with an appropriate organometallic reagent. nih.gov For example, 4-bromo-substituted 6H-1,2-oxazines have been used as precursors for palladium-catalyzed cross-coupling reactions to synthesize functionalized pyridines. beilstein-journals.org

A general catalytic cycle for a transition-metal catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The selectivity of these reactions is often dictated by the electronic and steric properties of the substrates and the choice of catalyst and ligands. nih.gov

Direct Arylation and Phenoxylation Methods

Direct C-H arylation and phenoxylation offer a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halogen.

Direct Arylation: This method involves the direct coupling of a C-H bond on the pyridine ring with an aryl partner. rsc.org While challenging for electron-deficient heterocycles like pyridine, methods have been developed using transition metal catalysts or photoredox catalysis. rsc.orgliv.ac.uk For instance, direct arylation of pyridines with phenylhydrazine (B124118) hydrochloride has been achieved without a transition metal catalyst. rsc.org The use of directing groups can also facilitate site-selective C-H activation. researchgate.net

Direct Phenoxylation: The direct introduction of a phenoxy group onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) on an activated pyridine substrate or through copper- or palladium-catalyzed C-O coupling reactions. The synthesis of 3-nitro-4-phenoxypyridine (B8759688) has been accomplished by treating 4-chloro-3-nitropyridine (B21940) with phenol and sodium hydride. unifi.it

Development of Novel Synthetic Routes for Phenoxy Moiety Incorporation

Recent research has focused on developing more efficient and milder methods for introducing the phenoxy moiety. One notable strategy involves the use of pyridine N-oxides. These can be activated towards nucleophilic attack, and subsequent rearrangement or deoxygenation can yield the desired phenoxypyridine.

Another approach involves the "umpolung" of pyridine reactivity, where the normal electronic properties of the ring are temporarily reversed. nih.gov This can be achieved by forming electron-rich intermediates like dihydropyridines or Zincke imines, which can then react with electrophilic phenoxylating agents. nih.gov

Catalytic Systems and Reaction Conditions Optimization in this compound Synthesis

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-O bond in the phenoxy group and other C-C bonds on the pyridine ring. mdpi.combeilstein-journals.orgsioc-journal.cn

Palladium Catalysis: Palladium catalysts are highly effective for a wide range of cross-coupling reactions. nih.govrsc.org The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. For example, in Suzuki-Miyaura couplings, phosphine ligands are commonly employed. nih.gov The development of palladacycle catalysts has also been a significant advancement. rsc.org

Copper Catalysis: Copper-catalyzed reactions, particularly for C-O bond formation (Ullmann condensation), offer a more economical alternative to palladium. beilstein-journals.org The development of new ligands has significantly improved the efficiency and scope of copper-catalyzed hydroxylations of aryl halides. beilstein-journals.org

The optimization of reaction conditions such as temperature, solvent, and base is essential for the success of these catalytic reactions. For instance, the synthesis of phenylpyridine from butadiene and benzonitrile (B105546) has been studied with various catalysts, with chromium oxide on alumina (B75360) showing promise for cyclization reactions. acs.org

Below is a table summarizing some catalytic systems used in reactions relevant to the synthesis of phenoxypyridines.

| Reaction Type | Catalyst | Ligand(s) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | 80 | 77-82 | beilstein-journals.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃, CuI | Et₃N | Toluene | Room Temp | Good | beilstein-journals.org |

| Direct Arylation | Pd(OAc)₂ | P(tBu)₃ | - | - | - | - | nih.gov |

| C-H Hydroxylation | Pd(OAc)₂ | - | - | DCE | - | 58 | rsc.org |

| C-O Coupling | CuI | 8-hydroxyquinoline-N-oxide | CsOH | - | 100-130 | - | beilstein-journals.org |

Organocatalysis and Biocatalysis Applications

Organocatalysis

Asymmetric organocatalysis has become a cornerstone for the synthesis of chiral molecules, operating through the use of small, metal-free organic molecules to catalyze chemical transformations. wjarr.com Bifunctional organocatalysts, which possess both a hydrogen-bond donating moiety (like thiourea (B124793), urea, or squaramide) and a Lewis basic site (typically a tertiary amine), are particularly effective for creating complex heterocyclic structures. beilstein-journals.orgrsc.orgresearchgate.net These catalysts function by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions, mimicking the sophisticated active sites of enzymes. beilstein-journals.orgnih.gov

This dual activation strategy is highly effective for stereoselective C-C and C-N bond-forming reactions. For instance, the asymmetric Michael addition of carbonyl compounds to nitroalkenes, catalyzed by chiral thioureas, is a well-established method for producing γ-nitro carbonyl compounds, which are versatile precursors to chiral γ-lactams and other nitrogen-containing heterocycles. beilstein-journals.orgrsc.org The catalyst's amine group forms an enamine with the aldehyde or ketone, while the thiourea moiety activates the nitroalkene via hydrogen bonding, directing the nucleophilic attack to a specific face and thus controlling the stereochemistry of the product. researchgate.net This principle can be applied to construct chiral building blocks that can be further elaborated into phenoxypyridine derivatives.

| Catalyst Type | Activating Groups | Applicable Reactions | Potential Role in Phenoxypyridine Synthesis |

|---|---|---|---|

| Thiourea-Amine | Thiourea (H-bond donor) + Tertiary Amine (Lewis Base) | Michael Addition, Aldol Reaction, Mannich Reaction | Asymmetric synthesis of chiral pyridine precursors |

| Squaramide-Amine | Squaramide (H-bond donor) + Tertiary Amine (Lewis Base) | [3+2] Cycloaddition, Conjugate Addition | Construction of functionalized heterocyclic intermediates |

| Chiral Phosphoric Acid (CPA) | Brønsted Acid | Iminium-ion catalysis, Asymmetric reductions | Enantioselective reduction of dihydropyridine (B1217469) intermediates. nih.gov |

| Proline Derivatives | Amine + Carboxylic Acid | Aldol and Mannich Reactions | Step-wise assembly of substituted pyridine rings |

Biocatalysis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can catalyze reactions with exceptional chemo-, regio-, and stereoselectivity. For the synthesis of phenoxypyridine derivatives, several classes of enzymes are of interest. Lipases, for example, have been employed in the kinetic resolution of racemic pyridyl ethanols through enantioselective acetylation, yielding chiral alcohols and esters with high enantiomeric excess. acs.org

Furthermore, monooxygenases are enzymes capable of performing hydroxylation reactions on aromatic rings. nih.gov A notable example is the 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein that catalyzes the β-hydroxylation of a pyridine ring. nih.gov Such enzymes could potentially be engineered or applied for the direct and selective introduction of the hydroxyl group at the C-3 position of a 6-phenoxypyridine precursor. More recently, biocatalytic multicomponent reactions have been developed; for instance, α-amylase has been shown to catalyze the Groebke-Blackburn-Bienaymé (GBB) reaction to produce indole-based imidazo[1,2-a]pyridines, demonstrating the power of enzymes to facilitate complex transformations. nih.gov

| Enzyme Class | Reaction Type | Potential Application in Phenoxypyridine Synthesis | Reference Example |

|---|---|---|---|

| Lipase | Transesterification, Acetylation | Kinetic resolution of chiral pyridyl alcohol precursors | Resolution of 1-(2-pyridyl)ethanols. acs.org |

| Monooxygenase | Hydroxylation | Regioselective introduction of the C-3 hydroxyl group | HspB catalyzed β-hydroxylation of a pyridine ring. nih.gov |

| α-Amylase | Multicomponent Reaction (GBB) | One-pot synthesis of fused pyridine heterocyclic systems | Synthesis of indole-based imidazo[1,2-a]pyridines. nih.gov |

| Transaminase | Amination | Introduction of amine functionalities for further derivatization | Synthesis of chiral β-amino aldehydes. nih.gov |

Multicomponent Reactions and Domino Sequences for Phenoxypyridine Scaffold Assembly

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. bohrium.comacs.org This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity and diversity. bohrium.com

For the construction of the pyridine core, the Hantzsch dihydropyridine synthesis is a classic and widely used MCR. wikipedia.orgorganic-chemistry.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The resulting dihydropyridine can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org This method and its variations allow for the synthesis of diversely substituted pyridines in a one-pot fashion. researchgate.netnih.govtaylorfrancis.com More advanced MCRs, sometimes catalyzed by metals, can assemble highly functionalized pyridines from different sets of starting materials, offering alternative routes to complex scaffolds. bohrium.commdpi.com

| Reaction Name | Components | Product Type | Advantages |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines | Well-established, high convergence, access to medicinally relevant scaffolds. wikipedia.orgresearchgate.net |

| Groebke–Blackburn–Bienaymé (GBB) | Aldehyde, 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridines | Rapid access to fused heterocyclic systems, can be enzyme-catalyzed. nih.govmdpi.com |

| Four-Component Pyridine Synthesis | Aryl Aldehyde, Malononitrile, Thiol, Ammonium Acetate | 2-Amino-6-sulfanyl-pyridines | High functional group diversity, can be enzyme-catalyzed. mdpi.com |

Domino Sequences

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur sequentially under the same reaction conditions without the need to add further reagents. nih.gov These elegant processes allow for the construction of complex molecular frameworks from simple precursors in a single operation, often with excellent control over stereochemistry.

Several domino strategies have been developed for the synthesis of substituted pyridines. One approach involves the acid-promoted reaction of enaminones and aldehydes, which proceeds through a cascade of C-C and C-N bond formations to yield fully substituted pyridines. acs.org Another powerful domino reaction involves the copper-catalyzed transformation of enaminones and ammonium chloride, where the enaminone surprisingly acts as a source for multiple fragments of the final pyridine ring through unprecedented C-N and C=C bond cleavages. acs.org These methods showcase the efficiency of domino sequences in assembling the pyridine core from readily available starting materials. rsc.orgrsc.org

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Derivatives

Asymmetric Synthesis

Many applications of phenoxypyridine derivatives, particularly in pharmacology, require the compound as a single enantiomer, as different enantiomers can have distinct biological activities. Asymmetric synthesis aims to directly produce a chiral molecule in an enantiomerically enriched or pure form. The organocatalytic and biocatalytic methods discussed previously are primary strategies for achieving this. For example, an organocatalytic cyclization-rearrangement cascade can be used to construct chiral γ-lactams with excellent stereocontrol, which are valuable building blocks for more complex molecules. rsc.org Similarly, chiral phosphoric acids can catalyze the enantioselective reduction of heterocycles, while bifunctional thioureas can enable asymmetric Michael additions, both establishing key stereocenters early in a synthetic sequence. nih.govmdpi.com

Chiral Resolution

When a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. A classical and effective method is the formation of diastereomers. nih.govresearchgate.net This involves reacting the racemic mixture (e.g., a carboxylic acid, alcohol, or amine) with a single, pure enantiomer of a second compound, known as a chiral resolving agent or auxiliary. nih.govcrysforma.com The resulting products are diastereomers, which have different physical properties (e.g., solubility, melting point, chromatographic retention) and can therefore be separated by standard techniques like crystallization or silica (B1680970) gel chromatography. nih.govunchainedlabs.com After separation, the chiral auxiliary is chemically removed to yield the two pure enantiomers of the original compound.

Another powerful technique is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov In this direct method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

| Technique | Principle | Key Steps | Advantages/Disadvantages |

|---|---|---|---|

| Diastereomer Formation | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction with a chiral resolving agent. 2. Separation of diastereomers (crystallization/chromatography). 3. Removal of the chiral auxiliary. | Adv: Scalable, uses standard lab techniques. crysforma.com Disadv: Requires additional chemical steps, finding a suitable resolving agent can be trial-and-error. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct injection of the racemic mixture onto a chiral HPLC column. | Adv: Direct, analytical and preparative scales. Disadv: Can be expensive, requires specialized columns. |

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer faster than the other. | Incubation of racemate with an enzyme (e.g., lipase) and a co-substrate. | Adv: High enantioselectivity, green conditions. acs.org Disadv: Maximum theoretical yield for one enantiomer is 50%. |

Chemical Reactivity and Derivatization Strategies of 6 Phenoxypyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The reactivity of the pyridine nucleus in 6-phenoxypyridin-3-ol towards substitution reactions is governed by the interplay of its constituent functional groups. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (S_EAr) compared to benzene (B151609). Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). wikipedia.orgambeed.com

The substituents on the ring further modulate this reactivity. The hydroxyl group at the 3-position is a strong electron-donating group, activating the ring towards electrophilic attack, primarily at the ortho and para positions (2, 4, and 6). The phenoxy group at the 6-position is also ortho-, para-directing but its effect is more complex.

Electrophilic Substitution: Direct electrophilic substitution on the this compound ring is challenging due to the deactivating effect of the pyridine nitrogen. Reactions such as nitration or halogenation would likely require forcing conditions and may lead to a mixture of products or reaction at the more activated phenoxy ring. The hydroxyl group's directing effect would favor substitution at positions 2 and 4. However, the nitrogen atom's deactivation often dominates, and protonation under acidic conditions further deactivates the ring. chemsrc.com

Nucleophilic Substitution: Nucleophilic aromatic substitution is a more viable strategy for modifying the pyridine nucleus. wikipedia.org For S_NAr to occur, a good leaving group, such as a halide, must be present at an activated position (typically 2, 4, or 6). For instance, a related compound, 4-chloro-3-nitropyridine (B21940), undergoes displacement of the chlorine atom by a phenolate (B1203915) anion. unifi.it Similarly, if this compound were converted to a halogenated derivative, such as 2-chloro-6-phenoxypyridin-3-ol, the chlorine atom would be susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen facilitates these reactions. ambeed.com In some cases, the phenoxy group itself can be displaced if the pyridine ring is sufficiently activated, for example by a nitro group. unifi.it

Vicarious nucleophilic substitution (VNS) of hydrogen is another potential pathway. In a related synthesis, the hydroxylation at the C-6 position of 3-nitro-4-phenoxypyridine (B8759688) was achieved using tert-butyl hydroperoxide and a strong base, demonstrating that direct functionalization of a C-H bond is possible without a pre-installed leaving group. unifi.it

Transformations of the Phenoxy Substituent and its Derivatives

The phenoxy group in this compound is generally stable. However, its transformation can be achieved under specific conditions.

Cleavage of the Ether Linkage: The ether bond can be cleaved under harsh conditions, for instance, using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This would yield 3,6-dihydroxypyridine and phenol (B47542).

Substitution on the Phenoxy Ring: The peripheral phenyl ring of the phenoxy group can undergo electrophilic substitution. Since the ether oxygen is an activating, ortho-, para-directing group, reactions like nitration, halogenation, or Friedel-Crafts acylation would primarily occur at the ortho and para positions of this phenyl ring. This allows for functionalization distant from the core pyridine structure.

Displacement of the Phenoxy Group: As mentioned, the phenoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the pyridine ring is activated by other electron-withdrawing substituents. For example, in the synthesis of a fluorinated PBR28 analogue, the C-4 phenoxy group was found to be labile and could be displaced by a nucleophile due to activation from both the ring nitrogen and an ortho-nitro group. unifi.it

Reactivity of the Hydroxyl Group: Etherification, Esterification, and Oxidation Pathways

The hydroxyl group at the 3-position behaves like a typical phenol, offering a reliable handle for various transformations.

Etherification: The hydroxyl group can be readily converted into an ether. This is typically achieved by deprotonation with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. This reaction is fundamental for introducing a wide variety of alkyl or arylalkyl side chains. For example, the hydroxyl group of a related hydroxypyridine derivative was reacted with benzyl (B1604629) bromide in the presence of potassium carbonate to form a benzyl ether. google.com.qa

Esterification: Esterification of the hydroxyl group provides another route for derivatization. This can be accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. For instance, a similar isoxazol-3-ol was acylated using pivaloyl chloride and triethylamine. google.com.qa These ester derivatives can serve as prodrugs or as intermediates for further reactions.

Oxidation: The 3-hydroxypyridine (B118123) tautomer is in equilibrium with its keto form, 6-phenoxypyridin-3(2H)-one. Oxidation of the this compound scaffold can lead to the formation of quinone-like structures, although this can be complex and may lead to polymerization. In a related synthesis, a hydroxypyridine was isolated in its pyridone form and subsequently converted to a chloropyridine using phosphorus oxychloride (POCl₃), demonstrating a pathway that proceeds through the keto tautomer. unifi.it

A summary of representative reactions of the hydroxyl group is presented below.

| Reaction Type | Reagents & Conditions | Product Type | Reference Example Principle |

|---|---|---|---|

| Etherification | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 3-Alkoxy-6-phenoxypyridine | Alkylation of a phenol/hydroxyl group. google.com.qa |

| Esterification | Acyl Halide (RCOCl), Base (Et₃N) | 6-Phenoxypyridin-3-yl ester | Acylation of a hydroxyl group. google.com.qa |

| Conversion to Leaving Group | Tf₂O, Pyridine | 6-Phenoxypyridin-3-yl triflate | Formation of triflates for coupling reactions. |

Palladium-Catalyzed and Other Coupling Reactions for Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling significant elaboration of the this compound scaffold. nih.gov To participate in these reactions, the pyridine or phenoxy rings must typically be functionalized with a halide or a triflate leaving group.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is widely used. uio.no For example, this compound could be converted to 3-bromo-6-phenoxypyridine. This bromide could then be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 3-position. A patent describes the coupling of 5-amino-2-fluorophenol (B189856) with 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a boronic ester derivative of phenoxypyridine, demonstrating the feasibility of this approach. google.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org It provides a direct method for introducing alkynyl moieties, which are versatile functional groups for further transformations. For instance, a halogenated this compound derivative could be coupled with various alkynes to build more complex structures.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This would allow for the introduction of vinyl groups onto the pyridine scaffold.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. A halogenated this compound could be coupled with a wide range of primary or secondary amines to synthesize aminopyridine derivatives.

The table below summarizes key palladium-catalyzed coupling reactions applicable to the derivatization of the this compound scaffold, assuming prior conversion to a suitable halide or triflate.

| Reaction Name | Coupling Partners | Catalyst/Reagents (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar-X + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ar-R (C-C) | uio.nogoogle.com |

| Sonogashira Coupling | Ar-X + R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Ar-C≡C-R (C-C) | nih.govbeilstein-journals.org |

| Heck Coupling | Ar-X + Alkene | Pd(OAc)₂, Ligand, Base | Ar-C=C (C-C) | ambeed.com |

| Buchwald-Hartwig Amination | Ar-X + R₂NH | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | Ar-NR₂ (C-N) |

Heterocycle Annulation and Rearrangement Reactions Involving the this compound Moiety

The functional groups of this compound can serve as starting points for building fused heterocyclic systems (annulation) or for intramolecular rearrangements to create new isomeric structures.

Heterocycle Annulation: The hydroxyl and adjacent ring positions can be used to construct fused rings. For instance, a derivative of 2-phenoxypyridine-3-carboxylic acid was used as a precursor to synthesize a 1,3,4-thiadiazole (B1197879) ring system, demonstrating how functional groups on the pyridine core can be elaborated into new heterocycles. researchgate.net Similarly, reaction with α,β-unsaturated ketones or other bifunctional reagents could lead to the formation of fused rings like pyrans or pyridines. A patent describes the synthesis of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system from a substituted pyrazole (B372694) amine and a β-ketoester, illustrating a common annulation strategy. google.com

Rearrangement Reactions: Rearrangement reactions can be powerful tools for skeletal diversification. wikipedia.orgbyjus.com

Claisen Rearrangement: If the hydroxyl group of this compound is first converted to an allyl ether (3-allyloxy-6-phenoxypyridine), it can undergo a thermal or acid-catalyzed wiley-vch.dewiley-vch.de-sigmatropic Claisen rearrangement. uio.nowiley-vch.de This reaction would move the allyl group from the oxygen to one of the adjacent carbon atoms (position 2 or 4), forming a C-C bond and a new phenol. This is a common strategy for the ortho-alkylation of phenols. uio.no

ANRORC Mechanism: In some heterocyclic systems, nucleophilic substitution can proceed via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. mdpi.com While less common for this specific scaffold, reactions with strong nucleophiles like amide ions could potentially lead to rearranged products under certain conditions.

Functionalization of Peripheral Positions for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in drug discovery and materials science to understand how chemical structure correlates with function. nih.gov The synthetic strategies discussed in the preceding sections provide a comprehensive toolkit for systematically modifying the this compound scaffold to perform SAR studies.

Key Positions for Functionalization:

Position 3 (Hydroxyl Group): As detailed in section 3.3, this position can be converted into ethers or esters of varying sizes, lipophilicities, and electronic properties. This is often done to modulate solubility, metabolic stability, or receptor binding.

Pyridine Ring (Positions 2, 4, 5): Using methods from sections 3.1 and 3.4, halogens, alkyl, aryl, amino, and other groups can be introduced onto the pyridine core. This allows for probing the steric and electronic requirements of a biological target. For example, introducing fluorine atoms can alter metabolic stability and binding affinity. unifi.it

Phenoxy Group (Peripheral Phenyl Ring): As discussed in section 3.2, the para-position of the phenoxy ring is a common site for introducing substituents. This allows for extending the molecule into new regions of a binding pocket without altering the core scaffold that provides key interactions.

The development of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors and PET imaging agents containing a phenoxypyridine core highlights the importance of such SAR studies. unifi.itresearchgate.netnih.gov By synthesizing libraries of compounds with variations at these key positions, researchers can optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Phenoxypyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra are fundamental for identifying the types and numbers of unique nuclei in a molecule.

¹H NMR: A proton NMR spectrum of 6-Phenoxypyridin-3-ol would be expected to show distinct signals for each of the aromatic protons on both the pyridine (B92270) and phenyl rings. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effects of the hydroxyl and phenoxy groups. The multiplicity (splitting pattern) of each signal, governed by spin-spin coupling with neighboring protons, would reveal their relative positions. For instance, the protons on the pyridine ring would likely appear as doublets or doublets of doublets, depending on their coupling constants. The protons of the phenoxy group would exhibit characteristic patterns for a monosubstituted benzene (B151609) ring. The hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For example, the carbon atom attached to the hydroxyl group (C-3) and the carbon bearing the phenoxy group (C-6) would be significantly shifted downfield due to the electronegativity of the oxygen atoms. The carbons of the phenyl ring would also show distinct signals.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.2 | C-2: 140 - 145 |

| H-4 | 7.2 - 7.4 | C-3: 150 - 155 |

| H-5 | 6.8 - 7.0 | C-4: 120 - 125 |

| Phenyl H (ortho) | 7.1 - 7.3 | C-5: 110 - 115 |

| Phenyl H (meta) | 7.3 - 7.5 | C-6: 160 - 165 |

| Phenyl H (para) | 7.0 - 7.2 | Phenyl C (ipso) |

| OH | Variable | Phenyl C (ortho) |

| Phenyl C (meta) | ||

| Phenyl C (para) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in a COSY spectrum would connect protons that are on adjacent carbon atoms, confirming the connectivity of the protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is essential for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the phenyl ring and the carbon atom of the pyridine ring attached to the phenoxy oxygen (C-6), as well as between the pyridine protons and the carbons of the phenoxy group through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This would be particularly useful for determining the preferred conformation of the molecule in solution, specifically the relative orientation of the phenyl and pyridine rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the technique of choice. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles.

A successful crystallographic analysis would reveal:

The planarity of the pyridine and phenyl rings.

The conformation around the C-O-C ether linkage, defined by the torsion angle between the two aromatic rings.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, and potential π-π stacking between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can confirm the molecular formula of this compound (C₁₁H₉NO₂).

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization or collision-induced dissociation), the resulting mass spectrum would display a characteristic pattern of fragment ions. Analysis of these fragments would provide valuable structural information. Expected fragmentation pathways for this compound could include:

Cleavage of the ether bond, leading to the formation of phenoxy and hydroxypyridine radical cations.

Loss of small neutral molecules such as CO or HCN from the pyridine ring.

A hypothetical fragmentation table is presented below:

| m/z | Possible Fragment |

| [M]+• | C₁₁H₉NO₂⁺• (Molecular Ion) |

| [M-H]⁺ | C₁₁H₈NO₂⁺ |

| [M-CO]⁺• | C₁₀H₉N⁺• |

| [C₆H₅O]⁺ | Phenoxy cation |

| [C₅H₄NO]⁺ | Hydroxypyridine fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the FT-IR and Raman spectra would be expected to show:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.

C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

A strong C-O stretching band for the ether linkage, typically in the 1200-1300 cm⁻¹ region.

Out-of-plane C-H bending vibrations that can help to confirm the substitution pattern of the aromatic rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic systems. The position and intensity of these bands would be sensitive to the solvent polarity and pH, particularly due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen.

If the molecule is fluorescent, an emission spectrum could be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum would provide information about the energy of the first excited singlet state and the efficiency of the radiative decay process. The Stokes shift (the difference in wavelength between the absorption and emission maxima) would also be a characteristic property of the molecule.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be assigned by comparing experimentally measured chiroptical data with theoretical calculations or by applying empirical rules established for structurally related compounds.

Circular Dichroism (CD) Spectroscopy

Circular dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s).

For a hypothetical chiral derivative of this compound, the pyridine and phenoxy groups would act as the primary chromophores. The electronic transitions associated with these aromatic rings would give rise to characteristic Cotton effects in the UV region of the CD spectrum. By analyzing the signs of these Cotton effects and comparing them with quantum chemical calculations, the absolute configuration of the chiral center could be unambiguously determined. The process typically involves:

Conformational Analysis: Identifying the most stable conformations of the molecule using computational methods.

Spectral Calculation: Calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer) by averaging the spectra of the stable conformers.

Comparison: Matching the sign and shape of the calculated spectrum with the experimentally measured CD spectrum to assign the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical rotatory dispersion is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve shows the variation of specific rotation with wavelength. The curve exhibits a characteristic shape, particularly in the vicinity of an absorption band, which is also referred to as a Cotton effect.

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. A positive Cotton effect in the CD spectrum corresponds to a positive peak followed by a negative trough in the ORD curve, and vice versa.

The application of ORD to a chiral derivative of this compound would involve measuring its specific rotation at various wavelengths. The resulting ORD curve could then be analyzed to determine the sign of the Cotton effect, which in turn can be correlated to the absolute configuration.

Illustrative Data for Hypothetical Chiral Derivatives

While experimental data for this compound derivatives is unavailable, the following table illustrates the type of data that would be generated and analyzed in a typical chiroptical study for the assignment of absolute configuration. The data presented here is hypothetical and serves only to demonstrate the principles of the techniques.

| Hypothetical Derivative | Technique | Wavelength (nm) | Observed Effect | Inferred Absolute Configuration |

| (R)-6-(4-chlorophenoxy)-pyridin-3-ol | CD | 280 | Positive Cotton Effect | R |

| (S)-6-(4-chlorophenoxy)-pyridin-3-ol | CD | 280 | Negative Cotton Effect | S |

| (R)-1-(6-phenoxypyridin-3-yl)ethanol | ORD | 300 (peak) | Positive | R |

| (R)-1-(6-phenoxypyridin-3-yl)ethanol | ORD | 260 (trough) | Negative | R |

| (S)-1-(6-phenoxypyridin-3-yl)ethanol | ORD | 300 (trough) | Negative | S |

| (S)-1-(6-phenoxypyridin-3-yl)ethanol | ORD | 260 (peak) | Positive | S |

The successful application of these chiroptical techniques would provide definitive assignment of the absolute stereochemistry of chiral derivatives of this compound, a crucial step in understanding their structure-activity relationships.

Non Clinical and Advanced Research Applications of 6 Phenoxypyridin 3 Ol Derivatives

Agrochemical Applications and Mechanism of Action Studies

The phenoxypyridine structure is a recognized pharmacophore in the design of modern pesticides. nih.govencyclopedia.pub By replacing a benzene (B151609) ring with a pyridine (B92270) ring, researchers can modulate properties such as hydrophobicity, metabolic stability, and target interaction, potentially leading to compounds with enhanced biological activity. nih.govencyclopedia.pub

Development as Herbicides, Pesticides, and Plant Growth Regulators

Phenoxypyridine derivatives have been extensively investigated for their potential as herbicides, fungicides, and insecticides. nih.govencyclopedia.pub The structural flexibility of the phenoxypyridine core allows for the introduction of various substituents, leading to a broad spectrum of biological activities. nih.gov For instance, different derivatives have shown efficacy against a range of agricultural pests and diseases, including cucumber downy mildew and southern corn rust. nih.gov While the broader class of phenoxypyridine derivatives has seen commercial success, the specific development of 6-phenoxypyridin-3-ol derivatives as plant growth regulators is a less explored area of research. researchgate.netjelsciences.commdpi.comresearchgate.net

Molecular Targeting of Plant/Pest Enzymes (e.g., Protoporphyrinogen (B1215707) Oxidase, Acetyl-CoA Carboxylase)

A key mechanism of action for many phenoxypyridine-based herbicides is the inhibition of critical plant enzymes. One of the most significant targets is Protoporphyrinogen Oxidase (PPO). nih.gov PPO is an essential enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death. nih.gov

Another important enzymatic target for this class of compounds is Acetyl-CoA Carboxylase (ACCase). encyclopedia.pub ACCase is a vital enzyme in the biosynthesis of fatty acids, which are fundamental components of plant cell membranes. encyclopedia.pub By inhibiting ACCase, these compounds disrupt the production of lipids, leading to the cessation of growth and eventual death of the target weed species. encyclopedia.pub

The fungicidal activity of some phenoxypyridine derivatives is attributed to the inhibition of mitochondrial respiration, specifically targeting Complex III (the Qo site) or sterol biosynthesis. nih.govencyclopedia.pub In insecticides, N-pyridylpyrazole derivatives, a related class of compounds, are known to act on insect ryanodine receptors, which are critical for muscle function. mdpi.com

Structure-Activity Relationship and Design Principles for Agrochemical Potency

The biological activity of phenoxypyridine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key principles for designing potent agrochemicals:

Substitution on the Pyridine Ring: The presence of electron-withdrawing groups on the pyridine ring has been shown to significantly increase herbicidal activity. nih.gov

Nature of the Linker: The linkage between the phenoxypyridine core and other chemical moieties can influence the compound's efficacy. For example, in fungicides, the type of aminoalkylpyrimidine linker affects the protective fungicidal activity. nih.gov

Side Chain Modifications: The introduction of specific side chains, such as a pyrrole structure, can markedly improve herbicidal potency. nih.gov

| Structural Modification | Observed Effect on Activity | Target Application |

|---|---|---|

| Electron-withdrawing substituents on the pyridine ring | Significantly higher herbicidal activity | Herbicides |

| Introduction of a pyrrole structure in the side chain | Significantly improved herbicidal activity | Herbicides |

| Introduction of a coumarin ring | Enhanced inhibitory activity | Herbicides |

| Increased lipid solubility | Beneficial for herbicidal activity to a certain extent | Herbicides |

| Attachment of pyrimidine group at position 3 or 4 of the pyridine ring | Sharply decreased fungicidal activity | Fungicides |

Radiotracer Design for Molecular Imaging Research

The this compound scaffold has also been pivotal in the development of radiotracers for positron emission tomography (PET), a powerful in vivo imaging technique used in preclinical and clinical research.

Synthesis of this compound Based Ligands for Translocator Protein 18 kDa (TSPO) and Other Molecular Targets

A notable application in this area is the synthesis of ligands for the Translocator Protein 18 kDa (TSPO), a biomarker of neuroinflammation. unifi.itmdpi.com Neuroinflammation is a key feature of many neurodegenerative diseases, and the ability to image TSPO expression in the brain provides a valuable tool for studying these conditions. nih.govnih.govmdpi.comd-nb.infonih.gov

One such radiotracer is 6-[18F]fluoro-PBR28, a fluorinated analog of the TSPO ligand PBR28. unifi.it The core structure of this tracer is N-(6-fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide, which is derived from a this compound precursor. The synthesis involves a multi-step chemical process, culminating in the radiolabeling with fluorine-18, a positron-emitting isotope with a suitable half-life for PET imaging. unifi.it The development of such tracers is crucial for advancing our understanding of diseases involving neuroinflammation. mdpi.comelsevierpure.com

Preclinical Evaluation of Tracer Binding Affinity and Specificity (In vitro and in vivo animal models)

Before a radiotracer can be used in human studies, it must undergo rigorous preclinical evaluation to determine its binding affinity, specificity, and in vivo behavior.

In Vitro Binding Experiments: These studies are performed to measure how strongly the new ligand binds to its target. For 6-[18F]fluoro-PBR28, in vitro binding experiments demonstrated its high affinity for TSPO. unifi.it

In Vivo Animal Models: The performance of the radiotracer is then assessed in living organisms. Dynamic µPET studies using a rat model of acute neuroinflammation (unilateral AMPA-induced striatum-lesioned rats) were conducted for 6-[18F]fluoro-PBR28. unifi.it These studies showed that the tracer accumulates in the area of inflammation in the brain, and its clearance from the region is rapid, which is a desirable characteristic for a PET tracer. unifi.it

Ex Vivo Autoradiography: Following the in vivo imaging, ex vivo autoradiography on brain sections from the animal models is often performed to confirm the specific binding of the radiotracer to the target. For 6-[18F]fluoro-PBR28, autoradiography showed a high ratio of binding in the inflamed region compared to the control region, and this binding could be blocked by an excess of non-radioactive ligand or another known TSPO ligand, confirming its specificity. unifi.it

| Evaluation Method | Model/System | Key Findings |

|---|---|---|

| In Vitro Binding | Assays with TSPO-expressing tissues | Demonstrated high binding affinity for TSPO. |

| In Vivo µPET Imaging | Rat model of acute neuroinflammation (AMPA-induced lesion) | High uptake in the inflamed brain region with rapid clearance. |

| Ex Vivo Autoradiography | Brain sections from the rat model | High ipsilateral to contralateral binding ratio, which was abolished by excess non-radioactive ligand, confirming specificity. |

Enzyme Inhibition and Ligand Development for Non-Human Biological Systems

Derivatives of the this compound scaffold are being explored for their potential to interact with and inhibit various enzymes outside of human clinical applications. This research spans microbial targets and enzymes relevant to agriculture and in vitro biochemical assays.

Inhibition of Microbial Enzymes (e.g., Thymidylate Kinase of Mycobacterium tuberculosis)

Thymidylate kinase of Mycobacterium tuberculosis (MtbTMK) is a critical enzyme for the synthesis of bacterial DNA, making it a key target in the development of new antitubercular agents. While various heterocyclic scaffolds, such as imidazopyridines, have been investigated as potential antibacterial agents, specific research detailing the inhibition of MtbTMK by derivatives of this compound is not extensively documented in the current scientific literature. The exploration of diverse chemical structures is a continuing effort in the search for novel microbial enzyme inhibitors, and the phenoxypyridine scaffold represents a potential area for future investigation in this context.

Exploration as Inhibitors of Specific Non-Human or In Vitro Enzymes (e.g., HPPD, IRE1a)

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition:

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a vital enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme disrupts the carotenoid biosynthesis pathway, leading to bleaching of the plant tissue and eventual death, making it an important target for herbicides. nih.gov The development of novel herbicides is a significant area of agrochemical research. In this context, phenoxypyridine derivatives have been synthesized and evaluated for their herbicidal activity. This line of research implies the targeting of essential plant enzymes, with HPPD being a prominent example for this class of herbicides. The structural features of phenoxypyridine compounds are explored to optimize their efficacy and selectivity against various weed species.

Inositol-Requiring Enzyme 1α (IRE1α) Inhibition:

Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress and plays a crucial role in the unfolded protein response (UPR). plos.orgresearchgate.net As a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity, it is a target in various disease models. semanticscholar.orguniversityofgalway.ie A number of small molecule inhibitors have been developed to target IRE1α, including compounds like KIRA7, KIRA8, and 4µ8C. plos.orgwhiterose.ac.uk However, based on available literature, the specific exploration of this compound or its direct derivatives as inhibitors of IRE1α has not been reported. The existing research on IRE1α inhibitors focuses on different chemical scaffolds. plos.orgwhiterose.ac.uk

Application in Advanced Materials Science

The unique photophysical and electronic properties inherent in aromatic heterocyclic structures make them attractive building blocks for advanced materials. However, the application of the this compound scaffold in this domain is still an emerging area.

Integration into Functional Polymers and Organic Electronics

Functional polymers and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often incorporate π-conjugated heterocyclic systems to achieve desired electronic and optical properties. While various nitrogen-containing heterocycles are utilized in the design of these materials, specific research on the integration of this compound derivatives into functional polymers or organic electronic devices is not prominently featured in the scientific literature. This suggests that the potential of this particular scaffold in materials science remains largely unexplored.

Design of Ligands for Organometallic Complexes

The pyridine ring is a fundamental building block for ligands in organometallic chemistry due to the excellent coordinating ability of the nitrogen atom. Pyridine-based ligands are integral to a vast number of transition metal complexes used in catalysis, photoluminescent materials, and molecular sensing. mdpi.commdpi.com For instance, derivatives such as 2-phenylpyridine and 1,10-phenanthroline are widely used in iridium(III) and ruthenium(II) complexes for applications in light-emitting electrochemical cells (LECs). mdpi.com Despite the prevalence of the pyridine moiety in ligand design, specific studies detailing the synthesis and application of this compound or its derivatives as ligands for organometallic complexes are not readily found in the literature. The electronic properties of such a ligand would be modulated by the electron-donating hydroxyl and phenoxy groups, which could offer interesting, yet currently uninvestigated, avenues in the design of novel organometallic compounds. nih.gov

Catalysis and Organocatalysis Utilizing Phenoxypyridinol Structures

The pyridine scaffold is not only a key component in ligands for metal-based catalysis but is also a cornerstone of organocatalysis, where the molecule itself, without a metal, facilitates chemical reactions. Pyridine and its derivatives are widely used as basic catalysts and nucleophilic catalysts. dntb.gov.uaconsensus.app

The catalytic activity of the pyridine nucleus is derived from the lone pair of electrons on the nitrogen atom. This nucleophilicity can be tuned by the substituents on the pyridine ring. In the case of a this compound structure, the electron-donating nature of the hydroxyl and phenoxy groups would influence the basicity and nucleophilicity of the pyridine nitrogen, thereby modulating its catalytic activity. Pyridine-based organocatalysts are employed in a wide array of chemical transformations. researchgate.net

| Reaction Type | Role of Pyridine Catalyst | Reference |

| Acylation | Acts as a nucleophilic catalyst, activating acyl donors. | consensus.app |

| Reductive Borylation | Facilitates the borylation of various organic substrates. | consensus.app |

| Heterocyclization | Promotes the formation of heterocyclic rings. | consensus.app |

| C-H Functionalization | Enables the direct functionalization of C-H bonds. | nih.gov |

| Addition to Carbonyls | Catalyzes the addition of nucleophiles to carbonyl compounds. | consensus.app |

The ability to perform these transformations without the need for metals makes organocatalysis a field of significant interest for sustainable chemistry. The specific utility of the this compound scaffold in these reactions is an area ripe for investigation, building upon the well-established catalytic prowess of the parent pyridine structure. dntb.gov.uaresearchgate.net

Future Research Directions and Outlook for 6 Phenoxypyridin 3 Ol Chemistry

Exploration of Novel Synthetic Methodologies for Sustainable and Efficient Production

The future production of 6-phenoxypyridin-3-ol and its derivatives will be increasingly driven by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance economic feasibility. nih.govijarsct.co.in Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps, leading to low yields and significant waste. ijarsct.co.in Future research will focus on developing innovative synthetic strategies that are both sustainable and efficient.

Key areas of exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex pyridine (B92270) derivatives by combining three or more reactants in a single step, minimizing solvent use and purification processes. researchgate.net

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.gov

Green Catalysts: The development and application of novel, reusable catalysts, such as solid acid catalysts or biocatalysts, can replace toxic and corrosive reagents, making processes more environmentally benign. nih.govijarsct.co.in

Alternative Solvents and Solvent-Free Reactions: Research into using environmentally friendly solvents like water or ionic liquids, or developing solvent-free reaction conditions (mechanochemistry), is crucial for reducing volatile organic compound (VOC) emissions. ijarsct.co.inresearchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability, representing a significant advancement over traditional batch processing.

Table 1: Promising Sustainable Synthetic Methodologies for Pyridine Derivatives

| Methodology | Principle | Potential Advantages for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions | Combining three or more starting materials in a single synthetic operation. researchgate.net | Increased efficiency, reduced waste, simplified procedures. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. nih.gov | Accelerated reaction rates, improved yields, enhanced product purity. |

| Green Catalysis | Employing environmentally benign catalysts (e.g., biocatalysts, solid acids). nih.gov | Reduced toxicity, catalyst recyclability, milder reaction conditions. |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium (e.g., mechanochemistry). ijarsct.co.in | Elimination of solvent waste, potential for novel reactivity. |

| Flow Chemistry | Performing reactions in a continuously flowing stream. | Enhanced safety, precise process control, seamless scalability. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel this compound analogs. nih.govspringernature.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis, thereby accelerating the design-synthesis-test cycle. nih.gov

Future research will leverage AI and ML in several key areas:

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a target or desirable physicochemical characteristics. springernature.com

Activity and Property Prediction: ML algorithms, such as random forests and graph neural networks, can be trained on existing data to accurately predict the biological activity, solubility, and other ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized. nih.govnih.govmdpi.com

Virtual Screening: AI-driven platforms can rapidly screen massive virtual libraries of this compound derivatives against biological targets, identifying the most promising candidates for synthesis and experimental testing. nih.gov

Synthetic Accessibility: AI tools can also be used to evaluate the synthetic feasibility of newly designed compounds, ensuring that computational efforts are focused on molecules that can be practically produced in the laboratory. springernature.com

Table 2: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| De Novo Design | Using generative models to create novel molecular structures. springernature.com | Generation of innovative this compound analogs with optimized properties. |

| Predictive Modeling | Training algorithms to predict biological activity and physicochemical properties. nih.gov | Prioritization of high-potential candidates, reducing unnecessary synthesis. |

| Virtual High-Throughput Screening | Computationally screening large compound libraries against specific targets. nih.gov | Rapid identification of promising hit compounds for further investigation. |

| Retrosynthesis Planning | Predicting viable synthetic routes for novel compounds. springernature.com | Improved efficiency in planning and executing the synthesis of target molecules. |

Identification of New Non-Clinical Molecular Targets and Research Applications

While the therapeutic potential of pyridine derivatives is an active area of investigation, future research should also focus on identifying novel, non-clinical molecular targets for this compound and its analogs. mdpi.com These compounds can serve as valuable chemical probes or tool compounds to explore fundamental biological processes and validate new targets for future therapeutic development. technologynetworks.com

Potential avenues for exploration include:

Enzyme Inhibition: Screening libraries of this compound derivatives against various classes of enzymes, such as kinases, proteases, or metabolic enzymes, could uncover potent and selective inhibitors useful for research purposes. researchgate.net

Signaling Pathway Modulation: Investigating the effect of these compounds on key cellular signaling pathways, such as the STAT3 pathway where other pyridine-containing molecules have shown activity, could reveal novel modulators. nih.gov

Protein-Protein Interaction (PPI) Disruption: The this compound scaffold could be elaborated to design molecules that interfere with specific PPIs, which are increasingly recognized as important but challenging targets.

Epigenetic Targets: Exploring the activity of these compounds against epigenetic modifiers like histone deacetylases (HDACs) or methyltransferases could open new lines of inquiry in gene regulation research.

Table 3: Potential Non-Clinical Target Classes for this compound Derivatives

| Target Class | Rationale and Research Application |

|---|---|

| Kinases | Kinase inhibitors are crucial research tools for dissecting cell signaling; polypharmacology is common among small molecules. nih.gov |

| Transcription Factors | Modulating transcription factors like STAT3 can help elucidate their role in cellular processes. nih.gov |

| Metabolic Enzymes | Inhibitors of metabolic enzymes can be used to study cellular metabolism and its role in various states. |

| Epigenetic Modifiers | Compounds targeting epigenetic enzymes can serve as probes to understand gene expression and regulation. |

Interdisciplinary Research Bridging this compound Chemistry with Emerging Scientific Fields

The future of this compound chemistry lies not only in its core applications but also in its integration with other scientific disciplines. The unique electronic and structural properties of the pyridine ring make it an attractive building block for applications beyond biology and medicine. chim.it

Promising interdisciplinary research directions include:

Materials Science: Pyridine derivatives are utilized in the development of functional materials, including polymers and components for organic electronics. chim.itcofc.edu The this compound scaffold could be incorporated into novel organic light-emitting diodes (OLEDs), sensors, or conductive polymers.

Supramolecular Chemistry: The ability of the pyridine nitrogen to act as a ligand for metal ions makes these compounds suitable for constructing complex supramolecular assemblies, metal-organic frameworks (MOFs), and novel catalysts. chim.it

Chemical Biology: Designing and synthesizing this compound-based molecular probes, such as fluorescent labels or affinity tags, can provide powerful tools for visualizing and studying biological processes within living cells. chemscene.com

Agrochemicals: The pyridine core is present in many agrochemicals. Future research could explore derivatives of this compound for potential applications as novel herbicides, fungicides, or insecticides, focusing on high efficacy and environmental safety.

Table 4: Interdisciplinary Applications for the this compound Scaffold

| Scientific Field | Potential Application |

|---|---|

| Materials Science | Development of functional polymers, organic electronics, and sensors. chim.it |

| Supramolecular Chemistry | Creation of metal-ligand complexes, catalysts, and self-assembling structures. chim.it |

| Chemical Biology | Design of fluorescent probes, and affinity-based tools for studying cellular mechanisms. chemscene.com |

| Agrochemicals | Investigation as a core structure for new, effective, and safe crop protection agents. |

Q & A

Q. What are the common synthetic routes for 6-Phenoxypyridin-3-ol and its derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyridine core. For example:

- Benzyloxy group introduction : A hydroxyl group at position 3 can be protected via benzylation to form intermediates like 6-(Benzyloxy)pyridin-3-ol. This step often uses benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Selective deprotection : The benzyloxy group can be removed via hydrogenolysis (H₂/Pd-C) or acidic conditions to regenerate the hydroxyl group for further functionalization .

- Substituent optimization : Halogenation (e.g., Cl or CF₃ introduction) at position 6 may require electrophilic substitution reagents like N-chlorosuccinimide or trifluoromethylation agents .

Key factors : Temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for cross-coupling) critically impact yield and purity. Batch vs. continuous flow processes may enhance scalability .

Q. How do hydroxyl and phenoxy groups influence the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Hydroxyl group : Enhances hydrogen-bonding capacity with enzymes or receptors, as seen in studies where pyridin-3-ol derivatives interact with active sites via -OH···O/N motifs .

- Phenoxy group : The electron-rich aromatic ring at position 6 increases steric bulk and π-π stacking potential, affecting binding affinity. For example, analogs with 3-chloro-4-methylphenyl substituents show enhanced receptor selectivity due to hydrophobic interactions .

Experimental validation : Use competitive binding assays (e.g., fluorescence polarization) or crystallography to map interactions. Compare analogs with hydroxyl vs. methoxy groups to isolate electronic effects .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine H2 and H4; δ 150–160 ppm for hydroxyl-bearing C3) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₉NO₂ for this compound) and detects fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize regioselective substitution reactions in this compound derivatives?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., benzyloxy) to block undesired positions. For example, benzylation at C3 directs electrophiles to C6 .

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at C6. Optimize ligands (e.g., SPhos) to minimize byproducts .

- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Validate with kinetic studies .

Q. What strategies resolve contradictions in biological activity data across structural analogs of this compound?

Methodological Answer:

- Systematic SAR studies : Compare analogs with incremental changes (e.g., 6-Cl vs. 6-CF₃) using standardized assays (e.g., IC₅₀ measurements). For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility .

- Data normalization : Control for variables like cell line variability (use isogenic lines) or assay conditions (pH, serum content).

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. Conflicting results may arise from off-target effects, which can be probed via kinome-wide profiling .

Q. How to design this compound analogs for enhanced binding affinity to kinase targets?

Methodological Answer:

- Fragment-based drug design (FBDD) : Screen fragment libraries (e.g., fluorinated Fsp³-rich fragments) to identify moieties that occupy hydrophobic pockets. Use X-ray crystallography to guide substitutions .

- Bioisosteric replacement : Replace the phenoxy group with bioisosteres like thioether or cyclopropyl to improve pharmacokinetics. For example, 6-(4-fluoro-3-CF₃-phenyl) analogs show improved kinase inhibition .

- Free-energy perturbation (FEP) : Simulate binding energy changes upon substitution to prioritize synthetic targets .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.